molecular formula C21H17BrN6 B11326113 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11326113
M. Wt: 433.3 g/mol
InChI Key: FTQLPUREZAIZIL-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring substituted with a bromine atom, a pyrimidine ring, and a triazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine derivatives. The use of microwave-mediated synthesis can be advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaOCl, MnO2, NaBH4, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to modulation of immune responses and inhibition of inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern and the combination of pyridine, pyrimidine, and triazole rings.

Properties

Molecular Formula

C21H17BrN6

Molecular Weight

433.3 g/mol

IUPAC Name

10-(5-bromopyridin-2-yl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17BrN6/c1-12-4-6-15(7-5-12)19-25-21-18-13(2)14(3)28(17-9-8-16(22)10-23-17)20(18)24-11-27(21)26-19/h4-11H,1-3H3

InChI Key

FTQLPUREZAIZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=NC=C(C=C5)Br)C)C

Origin of Product

United States

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